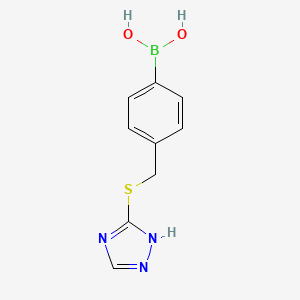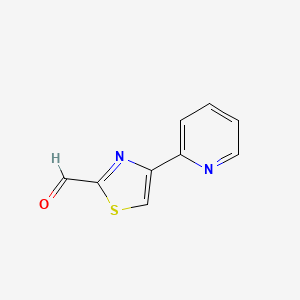![molecular formula C5H3IN4 B15315240 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with an iodine atom attached to the triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable reactions are often applied. The use of microwave-assisted synthesis and mechanochemical methods are promising for large-scale production due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing novel drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms
Mécanisme D'action
The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and leading to antiproliferative or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but are fused with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have a triazine ring fused to the triazole ring, offering different biological activities and applications.
Uniqueness: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable scaffold for drug development and other applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H3IN4 |
|---|---|
Poids moléculaire |
246.01 g/mol |
Nom IUPAC |
2-iodo-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H3IN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Clé InChI |
CDWYYZSITDUCRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)I)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





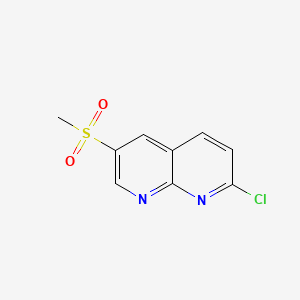
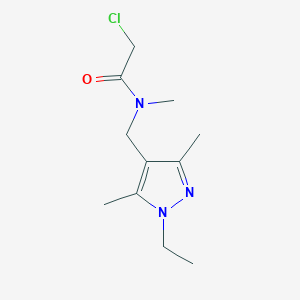


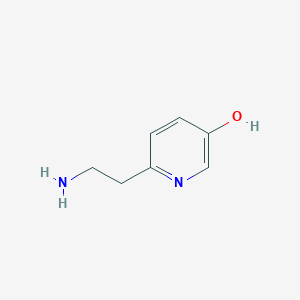

![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
